
ppGpp
Vue d'ensemble
Description
Guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, are alarmones involved in the stringent response in bacteria . They cause the inhibition of RNA synthesis when there is a shortage of amino acids . This inhibition by (p)ppGpp decreases translation in the cell, conserving amino acids present . Furthermore, ppGpp and pppGpp cause the up-regulation of many other genes involved in stress response such as the genes for amino acid uptake (from surrounding media) and biosynthesis .
Synthesis Analysis
In plants, ppGpp is synthesized in chloroplasts from GTP and ATP and functions as a regulator of chloroplast gene expression to affect photosynthesis and plant growth . The synthesis and degradation of (p)ppGpp have been most extensively characterized in the bacterial model organism Escherichia coli . The synthesis and degradation of the messengers (p)ppGpp are orchestrated by the bifunctional Rel enzyme with synthetase and hydrolase activity and the two synthetases SasA/RelP and SasB/RelQ .
Molecular Structure Analysis
The structural dynamics of (p)ppGpp in the unbound state have been studied using well-defined computational tools . The detailed comparative analysis of torsion angle conformation of ribose sugar of unbound (p)ppGpp and bound states of (p)ppGpp was carried out . The structural dynamics shows that two linear phosphate chains provide plasticity to (p)ppGpp nucleotides for the binding to diverse proteins .
Chemical Reactions Analysis
The hydrolase NahA of B. subtilis efficiently hydrolyses (p)ppGpp to produce pGpp, thereby modulating alarmone composition and function . The results indicate the existence and physiological relevance of pGpp as a third alarmone, with functions that can be distinct from those of (p)ppGpp .
Physical And Chemical Properties Analysis
The structural dynamics of (p)ppGpp in the unbound state have been studied using well-defined computational tools . The detailed comparative analysis of torsion angle conformation of ribose sugar of unbound (p)ppGpp and bound states of (p)ppGpp was carried out . The structural dynamics shows that two linear phosphate chains provide plasticity to (p)ppGpp nucleotides for the binding to diverse proteins .
Applications De Recherche Scientifique
Transcription Regulation
ppGpp, or guanosine-tetraphosphate, plays a crucial role in bacterial adaptive responses to nutrient availability. A key example of its function is in the regulation of transcription. In bacteria experiencing amino acid starvation, ppGpp interacts with RNA polymerase, modifying its activity and consequently impacting gene expression. This interaction has been elucidated through studies on the Thermus thermophilus RNA polymerase holoenzyme complexed with ppGpp, showing distinct binding orientations near the enzyme's active center (Artsimovitch et al., 2004). Additionally, ppGpp has been found to regulate a wide array of genes in Escherichia coli, suggesting its role as a global regulator of gene expression (Magnusson et al., 2005).
Nucleotide and Amino-Acid Synthesis Coordination
ppGpp also coordinates the synthesis of nucleotides and amino acids in E. coli during starvation. It targets several enzymes involved in purine nucleotide synthesis, effectively linking nutrient availability to genetic and metabolic responses. Structural analysis of these enzyme interactions provides insights into the regulatory mechanisms employed by ppGpp (Wang et al., 2020).
Role in Plant Physiology
Interestingly, ppGpp is not exclusive to bacteria; it also plays a role in plants. It has been identified in the chloroplasts of plant cells, where its levels increase in response to various stresses such as wounding, heat shock, and drought. This suggests a critical role for ppGpp in plant signaling and adaptation to environmental changes (Takahashi et al., 2004).
Impact on Bacterial Virulence
ppGpp also influences bacterial persistence and virulence, with contemporary studies underscoring its relationship with bacterial virulence. This connection is of significant interest in the development of new antimicrobials targeting ppGpp signaling pathways (Kundra et al., 2020).
Detection and Analysis Techniques
Advancements in detection and analysis of ppGpp have furthered our understanding of its physiological roles. For instance, a colorimetric probe based on copper ions-mediated 4-mercaptobenzoic acid modified gold nanoparticles has been developed for the sensitive and visual detection of ppGpp in bacteria, enhancing our ability to study its effects in various conditions (Chen et al., 2018).
Mécanisme D'action
The stringent response or stringent control is a bacterial response to different forms of stress and is characterized by the synthesis of the messenger molecules pppGpp and ppGpp . One main feature of the stringent control is to keep macromolecular synthesis tightly coupled to nutrient availability and growth rate . Accordingly, (p)ppGpp can specifically block replication, translation, and transcription .
Safety and Hazards
Orientations Futures
Two important future directions are highlighted: the first direction is to elucidate the cellular signal that triggers (p)ppGpp accumulation during poor growth conditions . The second direction is to investigate the relation between (p)ppGpp and exponential growth for bacterial species other than E. coli .
Propriétés
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLLCUFNHESEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O17P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



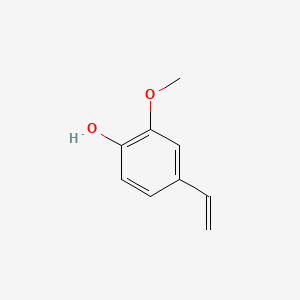

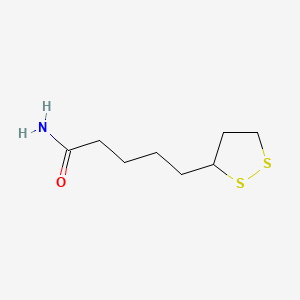
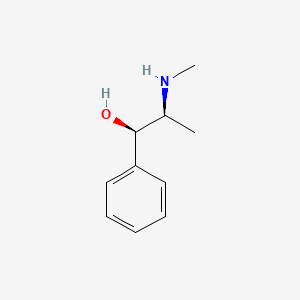
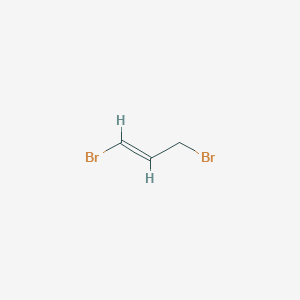
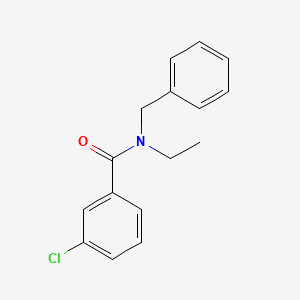
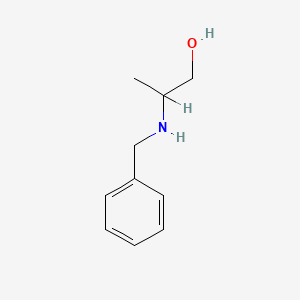
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)
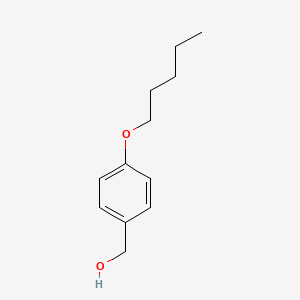
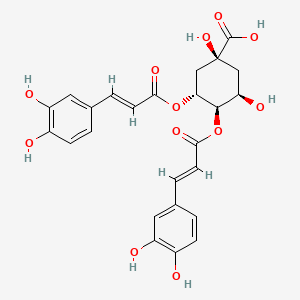
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
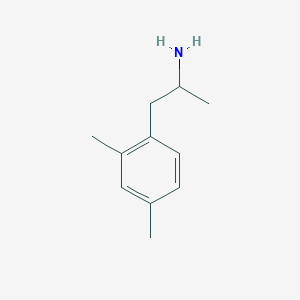
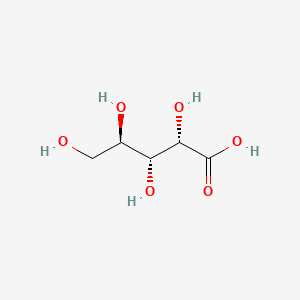
![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)